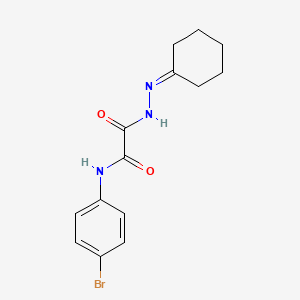
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BPHA is a hydrazine derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of enzyme activity and protein function. N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments include its high yield of synthesis, its unique chemical structure, and its potential as a therapeutic agent for the treatment of cancer and other diseases. The limitations of using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, including the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, the study of its mechanism of action and potential side effects, and the synthesis of novel materials with unique properties using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide as a precursor. Additionally, the development of new synthesis methods for N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with cyclohexylidenehydrazine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyclohexylidenehydrazine, followed by the addition of acetic acid and acetic anhydride. Both of these methods have been shown to produce high yields of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. In biochemistry, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been studied for its potential as a tool for the study of enzyme activity and protein function. In materials science, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been investigated for its potential as a precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N'-(cyclohexylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-10-6-8-11(9-7-10)16-13(19)14(20)18-17-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKRFABIBOXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)
![1-(2-fluorophenyl)-4-({3-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B5148208.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide](/img/structure/B5148230.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)
![(2R*,6S*)-2,6-dimethyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5148244.png)
![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)




![5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one](/img/structure/B5148274.png)